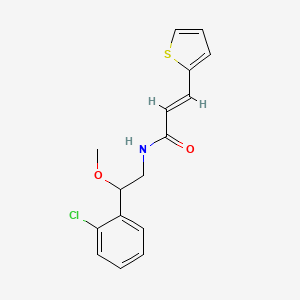
Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate, commonly known as DAPT, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that targets the Notch signaling pathway, which plays a crucial role in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
作用机制
DAPT is a gamma-secretase inhibitor that targets the Notch signaling pathway. The Notch signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. The pathway is activated when the Notch receptor binds to its ligand, leading to the cleavage of the Notch receptor by gamma-secretase. This cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus and activates the transcription of various genes involved in cell proliferation and differentiation. DAPT inhibits the cleavage of the Notch receptor by gamma-secretase, thereby blocking the activation of the Notch signaling pathway.
Biochemical and Physiological Effects:
DAPT has been shown to have various biochemical and physiological effects. In cancer cells, DAPT inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DAPT has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In Alzheimer's disease, DAPT has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, DAPT has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of DAPT is its specificity for the Notch signaling pathway. DAPT has been shown to have minimal off-target effects, making it a valuable tool for studying the Notch signaling pathway. Additionally, DAPT has been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of DAPT is its potential toxicity, especially at high doses. Therefore, careful dose optimization is necessary for in vivo studies.
未来方向
There are several future directions for the research on DAPT. One of the directions is to explore the potential of DAPT as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, further studies are needed to understand the mechanism of action of DAPT and its interaction with other signaling pathways. Furthermore, the development of more specific and potent gamma-secretase inhibitors could lead to the discovery of new therapeutic targets for various diseases.
合成方法
The synthesis of DAPT involves a multi-step process that includes the reaction of 2-aminobenzoic acid with 3,5-dichlorophenyl isocyanate to form 2-(3,5-dichlorobenzamido)benzoic acid. The next step involves the reaction of 2-(3,5-dichlorobenzamido)benzoic acid with thionyl chloride to form 2-(3,5-dichlorobenzamido)benzoyl chloride. The final step involves the reaction of 2-(3,5-dichlorobenzamido)benzoyl chloride with ethyl 4-aminothiazole-5-carboxylate to form DAPT.
科学研究应用
DAPT has been extensively studied in various preclinical and clinical studies for its potential therapeutic applications. One of the most promising applications of DAPT is in cancer therapy. DAPT has been shown to inhibit the growth and proliferation of cancer cells by targeting the Notch signaling pathway. Additionally, DAPT has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
ethyl 2-[(3,5-dichlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c1-2-26-18(25)16-15(11-6-4-3-5-7-11)22-19(27-16)23-17(24)12-8-13(20)10-14(21)9-12/h3-10H,2H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMBDNIOCTYOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2459231.png)
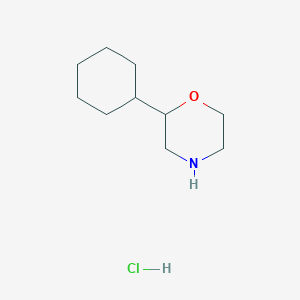
![2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2459233.png)
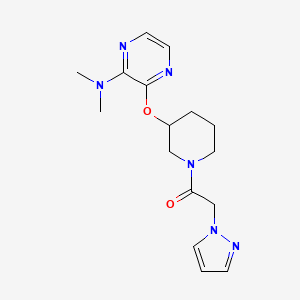
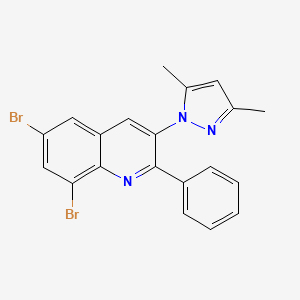
![(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2459237.png)
![5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2459238.png)
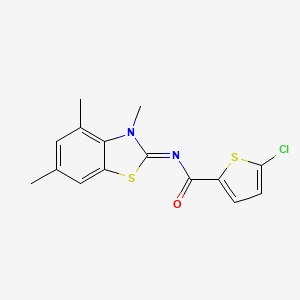
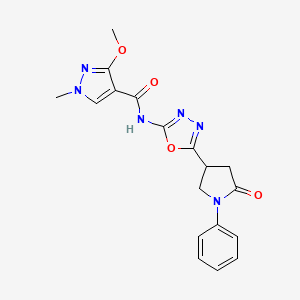

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B2459242.png)
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2459247.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2459250.png)
